3-Fluoroquinoline-8-sulfonyl chloride
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Overview
Description
3-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, often involves chlorosulfonation . This process involves the reaction of a sulfur compound with a chlorinating agent. The reaction can be facilitated by various reagents and can yield diverse sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as electron diffraction and X-ray diffraction . These techniques allow for the determination of the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
Fluoroquinolines, like this compound, can undergo various chemical reactions. For instance, fluoroalkylation reactions involve the transfer of a fluoroalkyl group to a substrate . Fluorine substitution can dramatically influence the outcome of these reactions .Scientific Research Applications
Chemical Structure and Properties
3-Fluoroquinoline-8-sulfonyl chloride has been studied for its unique chemical structure and properties. In research conducted by Ohba et al. (2012), derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride were analyzed for their molecular conformations, highlighting the impact of sulfonyl group interactions on the chemical behavior of such compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Catalytic Applications
Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, utilizing aryl sulfonyl chlorides like this compound, has been developed to produce various sulfone compounds. This method, as demonstrated by Li et al. (2016) and Qiao et al. (2015), shows a broad substrate scope and moderate to good yield, indicating its potential in synthesizing complex organic compounds (Li, Weng, Lu, & Chan, 2016); (Qiao, Sun, Yang, Zhu, Zhu, Dong, Wu, Kong, Jiang, & Wu, 2015).
Synthetic Applications
Patel et al. (2022) explored the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, demonstrating the versatility of fluoroquinoline-based sulfonyl chlorides in medicinal chemistry (Patel, Laha, & Moschitto, 2022).
Photoluminescence and Metal Complexation
Research by Badiei et al. (2011) focused on the preparation of 8-hydroxyquinoline functionalized mesoporous silica, using derivatives like 8-hydroxyquinoline-5-sulfonyl chloride, which is structurally similar to this compound. This study highlighted the material's potential in photoluminescence and metal complexation (Badiei, Goldooz, & Mohammadi Ziarani, 2011).
Antimicrobial Applications
Guruswamy and Arul (2013) investigated the synthesis and antimicrobial evaluation of novel N-substituted fluoroquinolones, revealing the relevance of fluoroquinoline sulfonyl chlorides in developing new antimicrobial agents (Guruswamy & Arul, 2013).
Future Directions
The future directions for research on 3-Fluoroquinoline-8-sulfonyl chloride and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications . This could include the development of more efficient synthesis methods, investigation of new reactions, and exploration of their use in various industrial and scientific applications .
Mechanism of Action
Target of Action
It is known that fluoroquinolones, a class of compounds to which 3-fluoroquinoline-8-sulfonyl chloride belongs, primarily target bacterial enzymes like dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones generally work by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This binding blocks the progress of the replication fork, inhibiting DNA replication and leading to cell death .
Biochemical Pathways
Fluoroquinolones are known to interfere with the dna synthesis pathway by inhibiting the function of dna gyrase and topoisomerase iv .
Result of Action
As a fluoroquinolone, it is likely to cause cell death by inhibiting dna replication .
properties
IUPAC Name |
3-fluoroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCXPFNQJYUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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